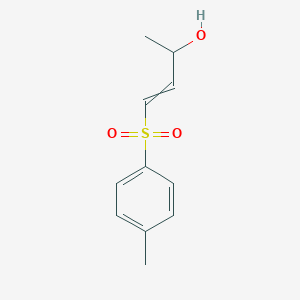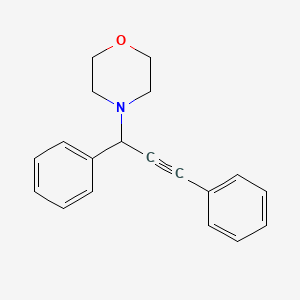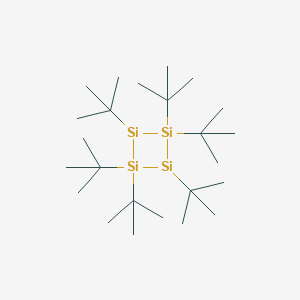![molecular formula C15H16ClNO2S B14309072 N-[(2-Chlorophenyl)methyl]-N-[2-(thiophen-2-yl)ethyl]glycine CAS No. 114549-99-4](/img/structure/B14309072.png)
N-[(2-Chlorophenyl)methyl]-N-[2-(thiophen-2-yl)ethyl]glycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2-Chlorophenyl)methyl]-N-[2-(thiophen-2-yl)ethyl]glycine is a compound that belongs to the class of glycine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-Chlorophenyl)methyl]-N-[2-(thiophen-2-yl)ethyl]glycine can be achieved through several synthetic routes. One common method involves the reaction of 2-chlorobenzyl chloride with glycine in the presence of a base, followed by the introduction of the thiophene ring through a subsequent reaction with 2-thiopheneethylamine. The reaction conditions typically involve the use of solvents such as dichloromethane or ethanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[(2-Chlorophenyl)methyl]-N-[2-(thiophen-2-yl)ethyl]glycine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The chlorophenyl group can be reduced to form the corresponding phenyl derivative.
Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like ammonia or thiols for substitution reactions. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, phenyl derivatives, and various substituted derivatives depending on the nucleophile used in substitution reactions.
Scientific Research Applications
N-[(2-Chlorophenyl)methyl]-N-[2-(thiophen-2-yl)ethyl]glycine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research may explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.
Industry: The compound can be used in the development of materials with specific properties, such as organic semiconductors or corrosion inhibitors.
Mechanism of Action
The mechanism of action of N-[(2-Chlorophenyl)methyl]-N-[2-(thiophen-2-yl)ethyl]glycine involves its interaction with specific molecular targets. The chlorophenyl and thiophene groups may interact with enzymes or receptors, modulating their activity. The exact pathways and targets would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other glycine derivatives with different substituents on the phenyl and thiophene rings. Examples include N-[(2-Bromophenyl)methyl]-N-[2-(thiophen-2-yl)ethyl]glycine and N-[(2-Chlorophenyl)methyl]-N-[2-(furan-2-yl)ethyl]glycine.
Uniqueness
N-[(2-Chlorophenyl)methyl]-N-[2-(thiophen-2-yl)ethyl]glycine is unique due to the specific combination of the chlorophenyl and thiophene groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
CAS No. |
114549-99-4 |
|---|---|
Molecular Formula |
C15H16ClNO2S |
Molecular Weight |
309.8 g/mol |
IUPAC Name |
2-[(2-chlorophenyl)methyl-(2-thiophen-2-ylethyl)amino]acetic acid |
InChI |
InChI=1S/C15H16ClNO2S/c16-14-6-2-1-4-12(14)10-17(11-15(18)19)8-7-13-5-3-9-20-13/h1-6,9H,7-8,10-11H2,(H,18,19) |
InChI Key |
FUEVGCLMCDQOQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CN(CCC2=CC=CS2)CC(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-Amino-3-[2-(3H-1,2,4-triazol-3-ylidene)hydrazinyl]naphthalene-2,7-disulfonic acid](/img/structure/B14309007.png)



![9-Chloro-9lambda~5~-phosphabicyclo[3.3.1]nonan-9-one](/img/structure/B14309026.png)
![N-[(6-Oxooxan-2-yl)methyl]acetamide](/img/structure/B14309028.png)



![Silane, (1,1-dimethylethyl)dimethyl[[1-(tributylstannyl)hexyl]oxy]-](/img/structure/B14309058.png)
![Methyl 2',4'-dimethoxy[1,1'-biphenyl]-2-carboxylate](/img/structure/B14309066.png)
![4,4'-[1,2-Phenylenebis(oxymethylene)]dibenzonitrile](/img/structure/B14309069.png)
